(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide
Description
The compound "(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide" is a structurally complex molecule featuring a sulfonyl group, a substituted benzo[d]thiazole ring, and a butanamide linker. Key structural attributes include:
- Butanamide linker: The amide group bridges the sulfonyl and thiazole components, enabling conformational flexibility.
While direct synthetic or spectral data for this compound are absent in the provided evidence, its structural analogs (e.g., sulfonyl-containing triazoles, thiazoles, and butanamides) offer insights into its properties .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-12-15(2)20-18(13-14)28-21(23(20)3)22-19(24)6-5-11-29(25,26)17-9-7-16(27-4)8-10-17/h7-10,12-13H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSQVUUVRXNIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 3,4,6-trimethylbenzothiazole with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Coupling with Methoxyphenyl Group: The methoxyphenyl group can be coupled to the benzothiazole core using palladium-catalyzed cross-coupling reactions.
Formation of the Butanamide Moiety: The final step involves the formation of the butanamide moiety through amide bond formation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features of Similar Compounds
Substituent Effects on Reactivity and Stability
Sulfonyl Group Variations :
- The 4-methoxyphenylsulfonyl group in the target compound likely enhances electron-donating capacity compared to halogenated (Cl, Br) or methylated analogs . This may increase solubility and alter binding affinities.
- In triazole-thiones [7–9], halogen substituents (Cl, Br) improve lipophilicity but reduce metabolic stability .
- Thiazole-containing compounds (e.g., ECHEMI compound ) exhibit tautomerism, whereas the target’s (E)-configured imine may lock the thiazole in a single tautomeric form.
- Linker Flexibility: The butanamide linker in the target and ECHEMI compound allows for extended conformations, contrasting with the rigid sulfanone bridge in Compound 80 .
Biological Activity
(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide is a synthetic compound that belongs to the class of arylsulfonamides. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The sulfonamide moiety is known for its ability to interact with various biological targets, including:
- Carbonic Anhydrases : Inhibition of these enzymes can lead to reduced tumor growth and metastasis.
- Kinase Inhibition : The compound may exhibit inhibitory effects on certain kinases involved in signaling pathways that promote cancer cell survival.
Biological Activity Assays
Various assays have been conducted to evaluate the biological activity of this compound:
Antiproliferative Activity
Table 1 summarizes the antiproliferative effects observed in different cancer cell lines:
The results indicate that the compound exhibits significant antiproliferative activity across multiple cancer cell lines, with the lowest IC50 value observed in A549 cells.
Mechanistic Studies
Mechanistic studies have revealed that (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide induces apoptosis in cancer cells through:
- Activation of Caspases : Increased levels of active caspases were detected in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis showed a significant accumulation of cells in the G2/M phase after treatment.
Case Studies
Case Study 1: In Vivo Efficacy
In a recent study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Tumor growth inhibition was measured at approximately 65% after four weeks of treatment.
Case Study 2: Combination Therapy
A combination therapy approach using (E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide with established chemotherapeutics demonstrated enhanced efficacy. The combination resulted in synergistic effects, leading to improved survival rates in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
